1-methyl-2,3-dihydro-1H-pyrrolizine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
121.18 g/mol |
IUPAC Name |
1-methyl-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H11N/c1-7-4-6-9-5-2-3-8(7)9/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
VLOURZVHWKHBKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C1=CC=C2 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 1 Methyl 2,3 Dihydro 1h Pyrrolizine
Cycloaddition Reactions in Pyrrolizine Ring System Construction
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a cornerstone for the synthesis of the pyrrolizine framework. wikipedia.orgresearchgate.net These reactions are highly effective for forming five-membered rings and can establish multiple stereocenters in a single step. wikipedia.orgacs.org
Azomethine Ylide-Based Cycloaddition Strategies
A prominent strategy for constructing the 2,3-dihydro-1H-pyrrolizine skeleton involves the [3+2] cycloaddition reaction of azomethine ylides. wikipedia.orgnih.gov Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, such as the decarboxylative condensation of α-amino acids like proline with carbonyl compounds. nih.govresearchgate.net These reactive intermediates then readily engage with dipolarophiles, typically activated alkynes or alkenes, to yield the desired pyrrolizine or pyrrolidine (B122466) core. wikipedia.orgnih.gov
For instance, the reaction of an azomethine ylide, generated from proline and ninhydrin, with dialkyl acetylenedicarboxylates provides a direct route to functionalized dihydro-1H-pyrrolizine derivatives. researchgate.netnih.gov The versatility of this method allows for the synthesis of a wide array of substituted pyrrolizines by varying the starting materials. researchgate.net
Stereoselectivity in Cycloaddition Pathways
The stereochemical outcome of azomethine ylide cycloadditions is a critical aspect, with the potential to generate up to four new contiguous stereocenters. wikipedia.org The stereoselectivity of these reactions can be influenced by several factors, including the geometry of the azomethine ylide and the nature of the dipolarophile. wikipedia.orgresearchgate.net The conformation of the azomethine ylide, for example, plays a crucial role in determining the endo/exo diastereoselectivity of the cycloaddition. researchgate.net
Furthermore, the use of chiral catalysts can enable highly enantioselective transformations. acs.org Metal-catalyzed cycloadditions, for instance, can control the stereochemical pathway, leading to the preferential formation of one enantiomer. wikipedia.org Research has demonstrated that the choice of metal catalyst and ligands can significantly impact both the diastereoselectivity and enantioselectivity of the cycloaddition, providing access to optically pure pyrrolizine derivatives. acs.org
One-Pot Reaction Sequences for Enhanced Synthetic Efficiency
To streamline the synthesis of 1-methyl-2,3-dihydro-1H-pyrrolizine and its derivatives, one-pot reaction sequences have emerged as a highly efficient approach. These methods combine multiple reaction steps into a single operation, avoiding the need for isolation and purification of intermediates, which saves time, reagents, and reduces waste. scirp.org
Multi-Component Approach Design and Implementation
Multi-component reactions (MCRs) are a powerful class of one-pot reactions that bring together three or more reactants in a single step to form a complex product. researchgate.netnih.gov The 1,3-dipolar cycloaddition of azomethine ylides is well-suited for an MCR approach. For example, the in situ generation of an azomethine ylide from an amino acid and an aldehyde in the presence of a dipolarophile allows for the direct construction of the pyrrolizine skeleton in a three-component reaction. researchgate.net
This strategy has been successfully employed for the synthesis of pyrrolizidines and indolizidines. researchgate.net A study by Yavari et al. describes a one-pot, three-component reaction involving proline, ninhydrin, and dialkyl acetylenedicarboxylates in alcohol to produce dihydro-1H-pyrrolizine derivatives. researchgate.netnih.gov Similarly, gold-catalyzed cascade reactions have been developed for the one-pot synthesis of fused pyrroles, including the 2,3-dihydro-1H-pyrrolizine moiety, from N-hydroxyenamines. nih.gov
| Reaction Type | Starting Materials | Key Features | Reference |
| Three-Component 1,3-Dipolar Cycloaddition | Proline, Ninhydrin, Dialkyl acetylenedicarboxylates | One-pot, formation of functionalized dihydro-1H-pyrrolizines | researchgate.netnih.gov |
| Gold-Catalyzed Cascade | N-(pent-4-yn-1-yl)hydroxylamine, 1,3-Cyclohexanedione | One-pot, forms tricyclic pyrrole (B145914) structure | nih.gov |
| Palladium-Catalyzed Heck Coupling/Cyclization | 2-Iodoanilines, 2,3-Dihydro-1H-pyrrole | One-pot, microwave-assisted, gram-scale synthesis | researchgate.net |
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and organocatalysis have been applied to the synthesis of the this compound system, enabling reactions that might otherwise be difficult or inefficient.
Transition Metal-Catalyzed Syntheses
Transition metals such as gold, rhodium, and ruthenium have been utilized to catalyze the formation of pyrrolizine and related structures. elsevierpure.comresearchgate.netnih.gov Gold catalysts, for example, have been shown to be effective in the one-step construction of 2,3-dihydro-1H-pyrrolizines from linear azidoenynes. nih.gov This method involves the generation of a nitrene precursor from an azide (B81097) and proceeds through a regioselective cascade. nih.gov
Ruthenium-catalyzed enyne metathesis is another powerful tool for constructing the pyrrolizidine (B1209537) core in a single step. elsevierpure.com Rhodium catalysts have been employed in three-component annulation reactions of pyridines and alkynes to form fused pyridiniums, a strategy that can be adapted for related heterocyclic systems. nih.gov Zinc iodide has also been identified as a cost-effective and efficient catalyst for the synthesis of substituted pyrroles from dienyl azides. organic-chemistry.org
| Catalyst | Reaction Type | Substrates | Key Advantages | Reference |
| Gold | Cascade Cyclization | Linear Azidoenynes | One-step, electronically controlled regioselectivity | nih.gov |
| Ruthenium | Ring-Closing Enyne Metathesis | Enyne substrates | Single operation construction of pyrrolizidine core | elsevierpure.com |
| Rhodium | Three-Component Annulation | Pyridines, Alkynes, 1,2-Dichloroethane | Streamlined pathway to diverse ring-fused pyridiniums | nih.gov |
| Zinc Iodide | Cyclization | Dienyl Azides | Mild, room temperature reaction, cost-effective | organic-chemistry.org |
An organocatalytic, enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed, providing a novel route to substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high enantio- and diastereoselectivity. acs.org This reaction is catalyzed by a chiral BINOL-derived phosphoric acid. acs.org
Enantioselective Catalysis for Chiral Pyrrolizine Derivatives
The synthesis of specific stereoisomers of pyrrolizine derivatives is a significant area of research, driven by the distinct biological activities often exhibited by different enantiomers. Enantioselective catalysis offers a powerful strategy to produce these chiral molecules with high stereocontrol. Methodologies involving both metal-based catalysts and organocatalysts have been successfully developed.
One prominent approach is the catalytic asymmetric (1,3)-dipolar cycloaddition. For instance, the use of a chiral silver catalyst system, specifically a combination of silver acetate (B1210297) (AgOAc) and (S)-QUINAP, has been effective in producing enantioenriched pyrrolizidines from simple starting materials. nih.gov This method can generate multiple stereogenic centers with high levels of enantio- and diastereoselectivity in a single step. nih.gov
Organocatalysis presents a metal-free alternative for synthesizing chiral pyrrolizines. Asymmetric cascade reactions, where multiple bonds are formed in a single operation, are particularly efficient. The use of chiral diarylprolinol ether catalysts in cascade conjugate addition-aldol reactions between pyrroles and α,β-unsaturated aldehydes yields highly functionalized chiral pyrrolizines. acs.orgnih.gov These reactions are noted for producing products with three consecutive stereocenters in good yields, high enantioselectivities (ee) of 90–98%, and excellent diastereoselectivities (dr) of over 20:1. acs.orgnih.gov
Further advancements in organocatalysis include the asymmetric cascade aza-Michael–aldol reaction of 2-(trifluoroacetyl)pyrroles with α-branched α,β-unsaturated aldehydes. This strategy has led to the synthesis of complex, trifluoromethyl-substituted pyrrolizine-based triheterocycles with three consecutive stereogenic centers, achieving enantioselectivities of 90–95% and diastereomeric ratios up to >20:1. researchgate.netresearchgate.net Another innovative organocatalytic method is the [6 + 2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes, catalyzed by a BINOL-derived phosphoric acid, to give highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high stereoselectivity. acs.org
The selection of the catalyst and reaction conditions, particularly temperature, is critical for achieving high stereochemical control. In one study, catalyst screening identified a specific organocatalyst as optimal, and lowering the reaction temperature to -40 °C was found to be crucial for obtaining high enantioselectivity. researchgate.net
Table 1: Examples of Enantioselective Catalysis for Pyrrolizine Synthesis
| Reaction Type | Catalyst System | Starting Materials | Key Findings | Reference |
|---|---|---|---|---|
| Asymmetric (1,3)-Dipolar Cycloaddition | AgOAc / (S)-QUINAP | α-imino esters and acrylates | Good enantioinduction, forms multiple stereocenters. | nih.gov |
| Cascade Conjugate Addition-Aldol | Chiral Diarylprolinol Ether | Pyrroles and α,β-unsaturated aldehydes | Yields: Good; ee: 90-98%; dr: >20:1. | acs.orgnih.gov |
| Cascade Aza-Michael–Aldol | Organocatalyst | 2-(trifluoroacetyl)pyrroles and α,β-unsaturated aldehydes | ee: 90–95%; dr: >20:1. | researchgate.netresearchgate.net |
| [6 + 2]-Cycloaddition | BINOL-phosphoric acid | 1H-pyrrole-2-carbinols and aryl acetaldehydes | Good yields, high enantio- and diastereoselectivity. | acs.org |
| Formal (3+2)-Cycloaddition | Organocatalyst | α,β-Unsaturated aldehydes and pyrrole-based hydrazone | High ee achieved by lowering temperature to -40 °C. | researchgate.net |
Optimization of Synthetic Reaction Parameters
The efficiency and selectivity of synthetic routes to this compound and its derivatives are highly dependent on the careful optimization of various reaction parameters. Key variables include reaction time, temperature, solvent, and catalyst loading, all of which can significantly influence the yield and purity of the final product.
Reaction Time and Yield Optimization
Systematic optimization studies are crucial for identifying the ideal balance. For example, in an organocatalytic asymmetric synthesis of a 2,3-dihydro-1H-pyrrolizine derivative, various parameters were screened. researchgate.net It was found that while an initial reaction time of 24 hours with a certain catalyst gave a good yield (80%), the enantioselectivity was low (10% ee). By screening different catalysts, solvents, and temperatures, a more optimal set of conditions was established. The final optimized conditions involved a longer reaction time of 72 hours but at a significantly lower temperature (-40 °C), which provided a satisfactory yield (69%) but a vastly improved enantioselectivity (86% ee). researchgate.net This demonstrates that a simple increase in reaction time is not always sufficient; it must be considered in concert with other variables.
The Design of Experiments (DoE) method is a more advanced approach used for systematic optimization, allowing for the simultaneous evaluation of multiple parameters like temperature, concentration, and reagent equivalents to identify the highest-yielding conditions. acs.org In some modern approaches, such as flow chemistry, reaction times can be drastically reduced from many hours in traditional batch synthesis to mere minutes, while maintaining high yields, which represents a significant process optimization. nih.gov
Table 2: Optimization of Asymmetric Synthesis of a 2,3-dihydro-1H-pyrrolizine Derivative
| Entry | Catalyst (mol%) | Time (h) | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Catalyst A (20) | 24 | RT | 80 | 10 |
| 2 | Catalyst B (20) | 24 | RT | 75 | 55 |
| 3 | Catalyst B (10) | 48 | 0 | 71 | 79 |
| 4 | Catalyst B (10) | 72 | -20 | 70 | 83 |
| 5 | Catalyst B (10) | 72 | -40 | 69 | 86 |
Data adapted from an optimization study for the synthesis of a chiral 2,3-dihydro-1H-pyrrolizine. researchgate.net
Product Isolation and Purification Techniques (e.g., Flash Chromatography)
Following the completion of the reaction, the desired pyrrolizine derivative must be isolated from the crude reaction mixture, which may contain unreacted starting materials, catalysts, and by-products. Flash column chromatography is the most common and effective technique for this purification step. rsc.orgorgsyn.org
The fundamental principle of flash chromatography involves separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For pyrrolizine derivatives, the stationary phase is typically silica (B1680970) gel. rsc.orgsemanticscholar.org The crude product is first dissolved in a minimal amount of solvent or adsorbed onto a solid support like Celite, and then carefully loaded onto the top of the silica gel column. orgsyn.org
A solvent system, known as the eluent or mobile phase, is then passed through the column under positive pressure. The composition of the eluent is chosen based on the polarity of the target compound and impurities. A common eluent system for pyrrolizine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. rsc.orgsemanticscholar.org By gradually increasing the polarity of the eluent (gradient elution), compounds are selectively moved down the column at different rates. Less polar compounds typically elute first, followed by more polar ones. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. The solvent is then removed from the combined pure fractions, typically by rotary evaporation, to yield the purified pyrrolizine derivative. rsc.orgorgsyn.org
In cases where a single chromatographic step is insufficient to achieve high purity, orthogonal flash chromatography may be employed. This involves using two different chromatography methods, such as normal-phase (silica) followed by reversed-phase (e.g., C18 silica), which separate compounds based on different chemical interactions, often leading to a much purer final product. biotage.com
Advanced Chemical Reactivity and Transformation Mechanisms of 1 Methyl 2,3 Dihydro 1h Pyrrolizine
Oxidation Reactions and Their Mechanistic Implications
Oxidation of 1-methyl-2,3-dihydro-1H-pyrrolizine can be directed at two primary locations: the bridgehead nitrogen atom and the electron-rich pyrrole (B145914) ring. The specific outcome of the reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions employed.
Controlled Oxidation for Functional Group Derivatization
The most common and predictable oxidation reaction for pyrrolizine derivatives involves the tertiary nitrogen atom. Controlled oxidation of the bridgehead nitrogen in the this compound core is expected to yield the corresponding N-oxide. This transformation is typically achieved using mild oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
The mechanism involves the nucleophilic attack of the nitrogen's lone pair of electrons on the electrophilic oxygen atom of the peroxide. This reaction is generally efficient and selective, as the tertiary amine is highly susceptible to oxidation. The resulting N-oxide introduces a new functional group that can alter the compound's physical properties and subsequent reactivity. For instance, in related pyrrolizine structures, the N-oxide functionality has been established as a key intermediate.
| Reagent | Product | Reaction Type |
| Hydrogen Peroxide (H₂O₂) | This compound N-oxide | N-Oxidation |
| m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | N-Oxidation |
This table presents predicted oxidation reactions based on the reactivity of similar heterocyclic systems.
Reduction Reactions and Saturated Analog Formation
Reduction of this compound targets the unsaturated pyrrole portion of the molecule, leading to the formation of the corresponding saturated pyrrolizidine (B1209537) analog. The pyrrolizidine alkaloid core is a significant structure in various natural products.
Chemoselective Reduction Strategies
The double bond within the pyrrole ring of this compound is susceptible to catalytic hydrogenation. This is the most direct method for the formation of the saturated analog, 1-methyl-hexahydro-pyrrolizine (also known as 1-methylpyrrolizidine).
Chemoselective reduction can be achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. These methods are highly effective for the reduction of electron-rich double bonds in heterocyclic systems. The reaction proceeds via the syn-addition of hydrogen across the double bond on the surface of the catalyst. Given the fused bicyclic nature of the molecule, this addition would be expected to occur from the less sterically hindered face, leading to a specific stereochemical outcome.
| Reagent | Product | Reaction Type |
| H₂/Pd-C | 1-Methylpyrrolizidine | Catalytic Hydrogenation |
| H₂/PtO₂ (Adams' catalyst) | 1-Methylpyrrolizidine | Catalytic Hydrogenation |
This table outlines predicted reduction strategies for the formation of saturated analogs.
Substitution Reactions on the Pyrrolizine Core
The pyrrole ring of this compound is the primary site for substitution reactions. Its electron-rich nature makes it highly reactive towards electrophiles and generally unreactive towards nucleophiles unless a suitable leaving group is present.
Nucleophilic Substitution Patterns
Direct nucleophilic substitution on the unsubstituted pyrrole ring of this compound is mechanistically unfavorable due to the high electron density of the ring. Such reactions typically require the presence of a good leaving group, which can be installed via a prior electrophilic substitution reaction (e.g., halogenation).
Once a halogen is installed on the ring, for instance at the 5-position, it could potentially undergo nucleophilic aromatic substitution, although this would likely require harsh conditions or a specific activation mechanism, such as a transition-metal-catalyzed cross-coupling reaction. There is limited direct evidence in the literature for such transformations on this specific core without activating groups.
Electrophilic Substitution Selectivity
Common electrophilic substitution reactions include halogenation and acylation. nbuv.gov.ua
Halogenation: Reaction with N-halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), provides a mild and efficient route to 5-halo-1-methyl-2,3-dihydro-1H-pyrrolizines. These reactions typically proceed at or below room temperature in a polar solvent like DMF. nbuv.gov.ua
Acylation: Friedel-Crafts acylation can also be achieved at the C5-position. While simple anhydrides like acetic anhydride (B1165640) may require a catalyst (e.g., boron trifluoride etherate) to react, more reactive acylating agents like trifluoroacetic anhydride (TFAA) or trichloroacetyl chloride can acylate the ring readily, often at room temperature. nbuv.gov.ua This highlights the high reactivity of the pyrrolizine core towards electrophiles.
The general mechanism involves the attack of the π-electrons of the pyrrole ring on the electrophile, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation from the C5-position restores the aromaticity of the pyrrole ring and yields the substituted product.
| Reaction Type | Reagent | Product (Predicted for 1-methyl analog) |
| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-1-methyl-2,3-dihydro-1H-pyrrolizine |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolizine |
| Iodination | N-Iodosuccinimide (NIS) | 5-Iodo-1-methyl-2,3-dihydro-1H-pyrrolizine |
| Acylation | Trichloroacetyl chloride | 5-(Trichloroacetyl)-1-methyl-2,3-dihydro-1H-pyrrolizine |
| Acylation | Acetic anhydride / BF₃·OEt₂ | 5-Acetyl-1-methyl-2,3-dihydro-1H-pyrrolizine |
This table summarizes electrophilic substitution reactions based on documented findings for structurally related pyrrolizines. nbuv.gov.ua
Derivatization Strategies and Synthetic Utility of this compound
The derivatization of this compound is a key area of interest for medicinal chemists and synthetic organic chemists, as it allows for the generation of a diverse range of molecular architectures with potential biological activities. The synthetic utility of this scaffold lies in its capacity to undergo various chemical transformations, leading to novel compounds.
The pyrrole ring within the 2,3-dihydro-1H-pyrrolizine system is the primary site of electrophilic attack due to its electron-rich nature. Research on related substituted 2,3-dihydro-1H-pyrrolizine systems has demonstrated a strong directing effect towards the 5-position of the pyrrole ring for various electrophilic substitution reactions. This regioselectivity is a critical aspect of its synthetic utility, enabling the controlled introduction of functional groups.
Key electrophilic substitution reactions that have been explored on the 2,3-dihydro-1H-pyrrolizine core include halogenation and acylation. For instance, studies on 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine have shown that reactions with N-halosuccinimides (NCS, NBS, NIS) proceed smoothly to yield the corresponding 5-halogenated derivatives in high yields. nbuv.gov.ua This preference for the 5-position is attributed to the electronic properties of the bicyclic system, which favor electrophilic attack at this site.
Similarly, acylation reactions on the 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine scaffold have been shown to be highly regioselective. nbuv.gov.ua While the reaction with acetic anhydride may require a catalyst like boron trifluoride-ether complex, more reactive acylating agents such as trifluoroacetic anhydride and trichloroacetyl chloride react readily at the 5-position without the need for a catalyst. nbuv.gov.ua These findings strongly suggest that the 5-position of the this compound ring is the most probable site for electrophilic functionalization.
The table below summarizes the expected regioselective functionalization reactions at the 5-position of the 2,3-dihydro-1H-pyrrolizine core based on studies of analogous compounds.
| Reaction Type | Reagent | Expected Product | Reference |
| Halogenation | N-Chlorosuccinimide (NCS) | 5-Chloro-1-methyl-2,3-dihydro-1H-pyrrolizine | nbuv.gov.ua |
| Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolizine | nbuv.gov.ua |
| Halogenation | N-Iodosuccinimide (NIS) | 5-Iodo-1-methyl-2,3-dihydro-1H-pyrrolizine | nbuv.gov.ua |
| Acylation | Acetic anhydride / BF₃·OEt₂ | 5-Acetyl-1-methyl-2,3-dihydro-1H-pyrrolizine | nbuv.gov.ua |
| Acylation | Trifluoroacetic anhydride | 5-(Trifluoroacetyl)-1-methyl-2,3-dihydro-1H-pyrrolizine | nbuv.gov.ua |
| Acylation | Trichloroacetyl chloride | 5-(Trichloroacetyl)-1-methyl-2,3-dihydro-1H-pyrrolizine | nbuv.gov.ua |
The nature and position of substituents on the 2,3-dihydro-1H-pyrrolizine ring system have a profound impact on its reactivity. The principles of substituent effects in electrophilic aromatic substitution can be applied to understand these influences. minia.edu.egfiveable.melibretexts.orglumenlearning.com Substituents are broadly classified as either electron-donating (activating) or electron-withdrawing (deactivating) groups.
A more direct and significant impact is observed with substituents on the pyrrole ring itself. For example, the presence of a strong electron-withdrawing group, such as a trifluoromethyl group at the 7-position, deactivates the pyrrole ring towards electrophilic attack. nbuv.gov.ua Despite this deactivation, electrophilic substitution still proceeds, albeit potentially requiring more forcing conditions for less reactive electrophiles. The directing effect to the 5-position remains dominant.
Conversely, the introduction of an electron-donating group on the pyrrole ring would be expected to enhance the rate of electrophilic substitution. The table below illustrates the expected impact of different substituents on the reactivity of the 2,3-dihydro-1H-pyrrolizine ring towards electrophilic attack.
| Substituent at Position 7 | Electronic Effect | Impact on Reactivity | Expected Regioselectivity |
| -H | Neutral | Baseline reactivity | 5-position |
| -CH₃ | Electron-donating (inductive) | Activating | 5-position |
| -CF₃ | Electron-withdrawing (inductive & resonance) | Deactivating | 5-position |
| -NO₂ | Electron-withdrawing (inductive & resonance) | Strongly deactivating | 5-position |
| -OH | Electron-donating (resonance) | Strongly activating | 5-position |
Comprehensive Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Literature
Following a comprehensive search of scientific databases and publicly available literature, the specific spectroscopic and structural data required to generate a detailed article on This compound could not be located. The request specified a detailed analysis based on a core outline, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Vibrational Spectroscopy (IR/Raman), and X-ray Crystallography.
While information is available for various derivatives of the 2,3-dihydro-1H-pyrrolizine ring system, such as those with acyl, formyl, or trifluoromethyl substituents, the data for the specific "1-methyl" derivative is absent from the searched resources. nbuv.gov.uaacs.orgresearchgate.net For instance, detailed spectroscopic analyses have been published for compounds like 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine and various 5-acyl-2,3-dihydro-1H-pyrrolizines, but this information is not transferable to the requested compound. nbuv.gov.uaacs.org
Searches for the specific CAS Number 49836-37-5 , associated with this compound, in chemical supplier databases did not yield the requisite characterization data. bldpharm.com
The creation of a scientifically accurate and informative article as per the user's detailed outline is contingent upon the availability of this foundational experimental data. Without published ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, IR, Raman, and X-ray crystallographic data, it is not possible to generate the requested content without resorting to speculation, which would violate the principles of scientific accuracy.
Therefore, the requested article cannot be provided at this time due to the lack of necessary scientific information in the public domain.
Comprehensive Spectroscopic and Structural Elucidation of 1 Methyl 2,3 Dihydro 1h Pyrrolizine
Chiroptical Spectroscopy for Absolute Stereochemistry Assignment
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For a chiral molecule like 1-methyl-2,3-dihydro-1H-pyrrolizine, which possesses a stereogenic center at the 1-position, chiroptical spectroscopic techniques are indispensable tools for assigning its absolute stereochemistry. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. The primary chiroptical techniques used for this purpose are Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD).
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, specifically in the UV-Vis region where electronic transitions occur. kud.ac.in The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared light corresponding to fundamental vibrational transitions. wikipedia.org VCD has emerged as a powerful and reliable method for determining the absolute configuration of chiral molecules, particularly for those that lack strong UV-Vis chromophores. unifesp.br
The process for VCD analysis is analogous to that of ECD. An experimental VCD spectrum of this compound would be recorded. This spectrum would then be compared with the theoretically predicted VCD spectra for the (R)- and (S)-enantiomers, calculated using DFT. americanlaboratory.com The high number of well-resolved bands in a VCD spectrum can provide a wealth of stereochemical information, making the comparison between experimental and calculated data robust. researchgate.net The sensitivity of VCD to the subtle aspects of molecular conformation makes it a valuable tool for studying the solution-state structure of flexible molecules like the target compound.
Optical Rotatory Dispersion (ORD)
ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum displays a plain curve at wavelengths far from an absorption band and shows a characteristic peak and trough, known as a Cotton effect, in the region of a chromophore's absorption. libretexts.org The sign of the Cotton effect can be directly related to the absolute configuration of the stereocenter.
Historically, ORD has been widely used for the structural elucidation of natural products and steroids. leidenuniv.nl For this compound, the ORD curve would be recorded, and the sign of the Cotton effect associated with the electronic transitions of the pyrrole (B145914) chromophore would be analyzed. This empirical approach, often guided by established stereochemical rules like the Octant Rule for ketones, can provide a rapid indication of the absolute configuration. slideshare.net However, for a definitive assignment, comparison with the ORD data of closely related compounds with known stereochemistry or with computationally predicted ORD curves is preferable.
Hypothetical Data Tables
In the absence of experimental data for this compound, the following tables illustrate how chiroptical data would be presented. The values are hypothetical and serve as a template for future experimental or computational studies.
Table 1: Hypothetical Experimental and Calculated ECD Data for (S)-1-methyl-2,3-dihydro-1H-pyrrolizine
| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) |
| 210 | +5.8 | +6.2 |
| 235 | -3.1 | -3.5 |
| 260 | +1.5 | +1.8 |
Table 2: Hypothetical Experimental and Calculated VCD Data for (S)-1-methyl-2,3-dihydro-1H-pyrrolizine
| Wavenumber (cm⁻¹) | Experimental ΔA x 10⁻⁵ | Calculated ΔA x 10⁻⁵ |
| 2960 | +2.5 | +2.8 |
| 1450 | -1.8 | -2.0 |
| 1380 | +3.2 | +3.5 |
Table 3: Hypothetical ORD Data for (S)-1-methyl-2,3-dihydro-1H-pyrrolizine
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 589 (D-line) | +45.2 |
| 436 | +89.5 |
| 365 | +150.7 |
| 313 (Peak) | +350.0 |
| 297 (Trough) | -210.0 |
Advanced Synthetic Applications of 1 Methyl 2,3 Dihydro 1h Pyrrolizine As a Building Block
Role in the Construction of Complex Organic Architectures
The unique structure of 1-methyl-2,3-dihydro-1H-pyrrolizine, featuring a fused five-membered ring system with a bridgehead nitrogen atom, makes it an important precursor in synthetic organic chemistry. Its inherent reactivity and stereochemical properties are leveraged by chemists to design and assemble sophisticated organic molecules.
Synthesis of Fused Heterocyclic Ring Systems
The pyrrolizine skeleton is a fundamental component for creating a variety of fused heterocyclic systems. These fused rings often exhibit enhanced chemical stability and distinct electronic properties compared to their non-fused counterparts. researchgate.net Synthetic chemists utilize derivatives of 2,3-dihydro-1H-pyrrolizine to construct complex, polycyclic structures through various reaction pathways. ias.ac.in
One prominent method is the [3+2] cycloaddition reaction, which is a powerful tool for forming five-membered rings. Azomethine ylides generated in situ from α-amino acids can react with dipolarophiles to create the pyrrolizine core in a single step. researchgate.net Other strategies include copper-catalyzed radical cascade cyclizations and rhodium-catalyzed isomerization/formal 1,3-dipolar cycloaddition cascades, which provide efficient routes to fused-ring pyrrolizine derivatives in good yields. researchgate.net
For instance, an atom-economic method has been developed for synthesizing fused-ring pyrrolizine derivatives through a cycloaddition reaction of N-substituted pyrrole-2-carboxaldehydes with N-substituted maleimides. researchgate.net Furthermore, the acid-catalyzed condensation of pyrrole (B145914) with various diketones has been shown to produce substituted 2,3-dihydro-1H-pyrrolizine-bridged bipyrroles, which are valuable precursors for porphyrinoid chemistry. sharif.edu These methods highlight the versatility of the pyrrolizine core in generating diverse and complex heterocyclic frameworks.
| Reaction Type | Reactants | Product | Catalyst/Conditions |
| [3+2] Cycloaddition | Azomethine Ylides + Dipolarophiles | Pyrrolizine Derivatives | In situ generation |
| Radical Cascade Cyclization | N-substituted pyrrole-2-carboxaldehydes + N-substituted maleimides | Fused-ring Pyrrolizine Derivatives | Copper-catalyzed |
| Acid-Catalyzed Condensation | Pyrrole + Diketones | Pyrrolizine-bridged Bipyrroles | Ferric hydrogensulfate / Green conditions sharif.edu |
Design and Assembly of Advanced Organic Scaffolds
The rigid, often planar structure of fused heterocycles derived from pyrrolizine makes them ideal scaffolds for advanced applications. ias.ac.in These scaffolds are crucial in the design of functional materials, including organic semiconductors and catalysts, where specific electronic and optical properties are required. ias.ac.in
The synthesis of substituted 2,3-dihydro-1H-pyrrolizine-bridged bipyrroles is a key example of building advanced organic scaffolds. sharif.edu These molecules, which contain two chiral carbons, are being explored for use in designing chiral sensing applications. sharif.edu Their asymmetric nature and multiple pyrrole units make them attractive building blocks for more complex structures like porphyrinoid macrocycles. sharif.edu
Furthermore, trifluoromethyl-containing 2,3-dihydro-1H-pyrrolizines are being developed as promising building blocks in medicinal chemistry. nbuv.gov.ua By performing electrophilic reactions such as halogenation and acylation, chemists can introduce various functional groups at specific positions on the pyrrole ring, creating a diverse library of compounds for further development. nbuv.gov.ua This ability to fine-tune the molecular structure allows for the rational design of scaffolds with tailored properties for specific applications.
| Scaffold Type | Precursor | Key Features | Potential Applications |
| Pyrrolizine-bridged Bipyrroles | 2,3-dihydro-1H-pyrrolizine derivatives | Two chiral carbons, multiple pyrrole units sharif.edu | Chiral sensing, Porphyrinoid chemistry sharif.edu |
| Trifluoromethyl-containing Pyrrolizines | 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | Reactive site for electrophilic substitution nbuv.gov.ua | Medicinal chemistry building blocks nbuv.gov.ua |
| Fused-ring Polycyclic Compounds | Pyrrolizine derivatives | Complex, rigid frameworks | Functional molecular tools, Materials science thieme.de |
Applications in Material Science and Engineering
Based on the available research, there is no specific information detailing the integration of "this compound" into perovskite solar cell technology or its function as a passivation layer component in optoelectronic devices. While related compounds like N-methyl-2-pyrrolidone have been studied as additives for perovskite solar cells, the direct application of this compound in these specific material science fields is not documented in the provided search results. Therefore, sections 6.2.1, 6.2.2, and 6.2.3 cannot be addressed as per the strict content inclusion requirements.
Precursor for Agrochemical Scaffolds
The pyrrolizine ring system, a bicyclic heterocyclic scaffold, has garnered attention in the field of medicinal chemistry for its presence in a variety of biologically active compounds. While the broader class of pyrrole and pyrrolizine derivatives has been explored for potential applications in agriculture, specific and detailed research on the use of this compound as a direct precursor for the synthesis of commercial or developmental agrochemicals is not extensively documented in publicly available scientific literature.
However, the structural motif of the pyrrolizine core is of interest to agrochemical research. The development of novel insecticides, fungicides, and herbicides often involves the exploration of unique heterocyclic scaffolds to identify new modes of action and overcome resistance to existing products. Pyrrole derivatives, for instance, are a known class of bioactive molecules in the agrochemical industry. nih.gov
Research into related compounds offers insights into how the pyrrolizine scaffold could theoretically be functionalized for agrochemical purposes. For example, studies on other pyrrole derivatives have demonstrated significant insecticidal activity. In one such study, a series of novel pyrrole compounds were synthesized and tested against the cotton leafworm, Spodoptera littoralis. nih.gov The findings from this research revealed that certain structural modifications on the pyrrole ring led to high insecticidal bioefficacy.
Below is a table summarizing the insecticidal activity of some synthesized pyrrole derivatives from the aforementioned study, illustrating the potential of the core pyrrole structure in developing new insecticidal agents.
| Compound ID | Molecular Structure | Target Pest | LC50 (ppm) |
| 6a | Methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate | Spodoptera littoralis | 0.5707 |
| 7a | 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide | Spodoptera littoralis | 0.1306 |
| 8c | 2-{2-[(3-cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl)thio]acetyl}-N-phenyl-hydrazinecarbothioamide | Spodoptera littoralis | 0.9442 |
| 3c | 2-[(2-hydroxyethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile | Spodoptera littoralis | 5.883 |
Data sourced from a study on new pyrrole derivatives as prospective insecticidal agents. nih.gov
Furthermore, the design and synthesis of pyrrole- and dihydropyrrole-fused neonicotinoids have been explored, with some of the synthesized compounds showing excellent insecticidal activity against cowpea aphids (Aphis craccivora). nih.gov This highlights the utility of fusing a pyrrole or dihydropyrrole ring system with other known active pharmacophores to generate novel agrochemicals.
While these examples utilize the broader pyrrole and pyrrolizine structures, they underscore the potential for derivatives of this compound to serve as valuable building blocks in the synthesis of new agrochemical scaffolds. Further research would be needed to specifically functionalize the this compound core and evaluate its derivatives for various agrochemical applications, including as insecticides, fungicides, or herbicides.
Emerging Research Directions and Future Perspectives for 1 Methyl 2,3 Dihydro 1h Pyrrolizine Chemistry
Development of Sustainable Synthetic Routes
The synthesis of pyrrolizine derivatives, including 1-methyl-2,3-dihydro-1H-pyrrolizine, is undergoing a green revolution. Researchers are increasingly focusing on developing environmentally friendly and efficient synthetic methodologies that adhere to the principles of green chemistry. semanticscholar.org This involves the use of recyclable catalysts, greener solvents like water and ethanol, and energy-efficient techniques such as microwave and ultrasound activation. semanticscholar.org
The use of proline as a chiral synthon has also gained significant traction in the asymmetric synthesis of pyrrolizidine (B1209537) alkaloids, highlighting the potential for creating enantiomerically pure compounds from readily available starting materials. rsc.org Furthermore, continuous-flow conditions are being explored to enable the safe and efficient production of pyrrolizine derivatives, even when dealing with highly energetic intermediates. rsc.org
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Pyrrolizine Derivatives
| Feature | Traditional Synthesis | Sustainable Synthesis |
|---|---|---|
| Catalysts | Often stoichiometric, non-recyclable | Catalytic, recyclable (e.g., iron catalysts, acidic resins) |
| Solvents | Often hazardous organic solvents | Greener solvents (e.g., water, ethanol), solvent-free conditions |
| Reaction Type | Multi-step, requiring isolation of intermediates | Cascade/domino reactions, one-pot synthesis |
| Energy Input | Conventional heating | Microwave, ultrasound activation, continuous-flow |
| Atom Economy | Often lower | Higher, more atom-economical |
| Waste Generation | Significant | Reduced |
Exploration of Novel Catalytic Transformations and Derivatizations
The unique structure of the pyrrolizine core makes it a valuable scaffold for developing novel catalysts and for undergoing diverse derivatizations. pharaohacademy.com The nitrogen atom and the fused ring system provide multiple sites for functionalization, allowing for the creation of a wide array of derivatives with tailored properties. rsc.orgnih.gov
Recent research has focused on catalytic, enantioselective reactions to produce highly substituted and stereochemically defined pyrrolizine derivatives. acs.orgnih.govacs.org For example, organocatalytic, enantioselective [6+2]-cycloadditions of 2-methide-2H-pyrroles with aldehydes have been developed to synthesize densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high yields and excellent stereoselectivity. nih.govacs.org These methods often utilize chiral catalysts, such as BINOL-derived phosphoric acids, to control the stereochemical outcome of the reaction. nih.govacs.org
Furthermore, C-H bond functionalization has emerged as a powerful tool for the divergent synthesis of pyrrolizine derivatives. rsc.orgnih.gov This approach allows for the direct introduction of functional groups onto the pyrrole (B145914) scaffold, bypassing the need for pre-functionalized starting materials. rsc.orgnih.gov The development of new catalytic systems that can selectively activate and functionalize C-H bonds is a key area of ongoing research.
The derivatization of the pyrrolizine core is not limited to small molecules. The synthesis of macrocyclic diesters of pyrrolizidine alkaloids has been achieved, opening up possibilities for creating complex architectures with potential applications in drug discovery and materials science. rsc.org
Advanced Material Science Applications of Pyrrolizine Derivatives
The unique electronic and structural properties of pyrrolizine derivatives are making them increasingly attractive for applications in advanced materials science. The pyrrolizine nucleus, a bicyclic system composed of a fused pyrrole and pyrrolidine (B122466) ring, forms the basic skeleton for many compounds with interesting biological and material properties. pharaohacademy.com
One promising area is the development of novel polymers incorporating the pyrrolizine motif. These polymers could exhibit unique conductive, optical, or thermal properties. For example, polypyrrole is a well-known conducting polymer, and the incorporation of the pyrrolizine structure could lead to materials with enhanced stability or new functionalities. researchgate.net
Pyrrolizine derivatives are also being investigated for their potential in creating functional materials for electronics and photonics. The ability to tune the electronic properties of the pyrrolizine ring through substitution makes them promising candidates for use in organic light-emitting diodes (OLEDs), solar cells, and sensors.
Furthermore, the synthesis of spiropyrrolizines, where the pyrrolizine core is linked to another ring system through a single shared atom, opens up possibilities for creating three-dimensional molecular architectures with unique properties. nih.govresearchgate.net These spiro compounds could find applications in the design of new liquid crystals, molecular switches, or porous materials.
Interdisciplinary Research Synergies in Chemical Synthesis and Materials Science
The future of this compound chemistry lies in the synergy between chemical synthesis and materials science. The development of novel synthetic methods is crucial for providing access to a wider range of pyrrolizine derivatives with tailored properties. In turn, the exploration of these derivatives in materials science applications will drive the demand for new and improved synthetic strategies.
A key area of interdisciplinary research is the computational design and prediction of the properties of new pyrrolizine-based materials. By using computational modeling, researchers can screen potential candidates and prioritize synthetic targets, accelerating the discovery of new materials with desired functionalities.
The collaboration between synthetic chemists and materials scientists is also essential for the characterization and testing of new materials. Techniques such as X-ray crystallography, spectroscopy, and microscopy are vital for understanding the structure-property relationships of pyrrolizine-based materials and for guiding their further development.
The study of pyrrolizidine alkaloids, a class of natural products containing the pyrrolizine core, provides a rich source of inspiration for interdisciplinary research. nih.govkib.ac.cnnih.govclockss.orgnih.gov The diverse biological activities of these compounds, which range from anticancer to antiviral, highlight the potential of the pyrrolizine scaffold in drug discovery. pharaohacademy.comwustl.edu The investigation of their biosynthesis and metabolism can also provide valuable insights for the development of new synthetic methods and for understanding their potential applications and risks. nih.govnih.govmdpi.comnih.govresearchgate.net
Table 2: Key Compound Names
| Compound Name |
|---|
| This compound |
| Pyrrolizidine |
| Pyrrole |
| Proline |
| Sarcosine |
| Ninhydrin |
| Dialkyl acetylenedicarboxylates |
| Alkyl propiolates |
| Acetic anhydride (B1165640) |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) |
| N-acylproline |
| Mesoionic oxazalone |
| 2,3-dihydro-1H-pyrrolizin-3-ols |
| 2-methide-2H-pyrroles |
| BINOL-phosphoric acid |
| 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine |
| N-chloro-, N-bromo-, and N-iodosuccinimides |
| 5-halogeno-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizines |
| 5-acetyl derivative |
| 5-trichloroacetyl derivative |
| Carboxylic acid |
| Ethyl oxalyl chloride |
| N-alkoxycarbamoyl pyrroles |
| CF3-ynones |
| Retronecine |
| Heliotridine |
| Platynecine |
| Turneforcidine |
| Alexine |
| Mitomycin C |
| Ketorolac |
Q & A
Q. How can interdisciplinary approaches (e.g., computational chemistry + experimental validation) enhance research outcomes?
- Combine density functional theory (DFT) calculations (Gaussian 16) to predict reaction pathways with experimental kinetic studies. Use machine learning (e.g., Chemprop) to prioritize synthetic routes or biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
